3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with carboxylic acid groups and carbamoyl groups linked to phenoxyphenyl and methylpropyl moieties. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of Carboxylic Acid Groups: The cyclobutane ring can be functionalized with carboxylic acid groups via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of Carbamoyl Groups: The carbamoyl groups can be introduced through a reaction with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine.
Substitution with Phenoxyphenyl and Methylpropyl Moieties: These groups can be attached via nucleophilic substitution reactions, using appropriate phenoxyphenyl and methylpropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halides, bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield additional carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Potential use in the study of enzyme interactions or as a probe for biochemical pathways.
Medicine: Exploration as a candidate for drug development, particularly for its potential interactions with biological targets.
Industry: Use in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid exerts its effects will depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
3,4-bis[2-methylpropyl-[(4-phenylphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid: Similar structure but with phenyl instead of phenoxyphenyl groups.
3,4-bis[2-methylpropyl-[(4-methoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid: Similar structure but with methoxyphenyl instead of phenoxyphenyl groups.
Uniqueness
The presence of the phenoxyphenyl group in 3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid may confer unique properties, such as enhanced binding affinity to certain biological targets or improved solubility in organic solvents. These differences can make it more suitable for specific applications compared to its analogs.
Properties
Molecular Formula |
C42H46N2O8 |
---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
3,4-bis[2-methylpropyl-[(4-phenoxyphenyl)methyl]carbamoyl]cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C42H46N2O8/c1-27(2)23-43(25-29-15-19-33(20-16-29)51-31-11-7-5-8-12-31)39(45)35-36(38(42(49)50)37(35)41(47)48)40(46)44(24-28(3)4)26-30-17-21-34(22-18-30)52-32-13-9-6-10-14-32/h5-22,27-28,35-38H,23-26H2,1-4H3,(H,47,48)(H,49,50) |
InChI Key |
ZXCUOCHXNYWBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3C(C(C3C(=O)O)C(=O)O)C(=O)N(CC4=CC=C(C=C4)OC5=CC=CC=C5)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.